molecular formula C8H9NNaO2 B592083 Sodium 2-(6-methylpyridin-2-yl)acetate CAS No. 1416351-80-8

Sodium 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B592083
CAS No.: 1416351-80-8
M. Wt: 174.15 g/mol
InChI Key: RBPZKFZSWXCFDJ-UHFFFAOYSA-N
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Description

Sodium 2-(6-methylpyridin-2-yl)acetate (CAS: 1416351-80-8) is a sodium salt derivative of a pyridine-containing acetic acid. Its molecular formula is C₈H₈NNaO₂, with a molecular weight of 173.15 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl group at the 6-position and an acetate moiety at the 2-position, neutralized by a sodium ion. This compound is part of a broader class of pyridine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1416351-80-8

Molecular Formula

C8H9NNaO2

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;2-(6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);

InChI Key

RBPZKFZSWXCFDJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)[O-].[Na+]

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its effects are mediated through the interaction with cellular proteins and nucleic acids, leading to alterations in cellular functions .

Comparison with Similar Compounds

Key Findings:

Solubility and Reactivity: The sodium salt form (C₈H₈NNaO₂) exhibits higher water solubility compared to its ester analogs (e.g., methyl and ethyl esters) due to ionic dissociation . Esters like Methyl 2-(6-methylpyridin-2-yl)acetate are more lipophilic, favoring organic solvent compatibility . The chloro-substituted analog (C₈H₈ClNO₂) has greater lipophilicity than the methyl-substituted derivatives, impacting membrane permeability in biological systems .

Structural Modifications and Applications: Fluoro Substituents: The addition of fluorine in Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate improves metabolic stability, a common strategy in drug development to prolong half-life . Amino Linkage: Methyl 2-[(6-methylpyridin-2-yl)amino]acetate introduces hydrogen-bonding capability, which may enhance binding to biological targets .

Commercial and Synthetic Considerations :

  • This compound’s discontinuation contrasts with the availability of esters like Methyl 2-(6-chloropyridin-2-yl)acetate, which remains in demand as a medical intermediate .
  • Synthetic routes for esters often involve nucleophilic substitution or esterification, as seen in the synthesis of Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate via thietane intermediates .

Safety and Stability :

  • Sodium salts are generally hygroscopic and stable in aqueous media, whereas esters may hydrolyze under acidic/basic conditions .
  • Chloro and fluoro derivatives may pose distinct toxicity profiles, requiring careful handling .

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